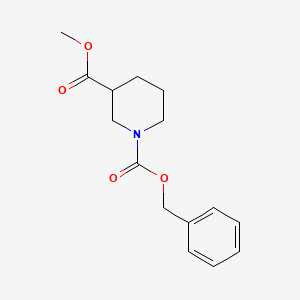
Methyl N-Cbz-piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-Cbz-piperidine-3-carboxylate” is an organic compound . It is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Synthesis Analysis
The preparation of “this compound” usually involves chemical synthesis . A common method is to react piperidine with acyl chloride, then with ammonia and butanol to form "this compound" .Molecular Structure Analysis
The molecular formula of “this compound” is C15H19NO4 . The molecular weight is 277.32 .Chemical Reactions Analysis
“this compound” is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . The density is 1.187±0.06 g/cm3 (Predicted), and the boiling point is 390.4±42.0 °C (Predicted) . The refractive index is 1.538 .Aplicaciones Científicas De Investigación
Monoacylglycerol Lipase (MAGL) Inhibition
Research indicates that MAGL inhibitors, which prevent the breakdown of the endocannabinoid 2-AG, show potential in treating acute lung injury (ALI) by reducing inflammation and vascular permeability. This effect is mediated through cannabinoid receptors CB1 and CB2, suggesting a role in anti-inflammatory therapies (Costola-de-Souza et al., 2013).
Molecular Interaction with CB1 Receptor
Studies on compounds structurally related to Methyl N-Cbz-piperidine-3-carboxylate, such as SR141716 (a potent CB1 receptor antagonist), have provided insights into the conformational requirements for binding to CB1 receptors. These findings have implications for designing drugs targeting cannabinoid receptors for various therapeutic applications (Shim et al., 2002).
Novel Heterocyclic Amino Acids
Research on methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has led to the development of novel heterocyclic amino acids that serve as building blocks for pharmaceuticals. These compounds, related to this compound, offer new possibilities in drug synthesis and design (Matulevičiūtė et al., 2021).
Allosteric Modulation of CB1 Receptor
Investigations into novel compounds that allosterically modulate the CB1 receptor have opened up new avenues for targeting cannabinoid signaling pathways. These allosteric modulators could potentially offer more nuanced therapeutic strategies compared to direct agonists or antagonists of cannabinoid receptors (Price et al., 2005).
Antihyperalgesic Effects
Studies exploring the antihyperalgesic effects of cannabinoid-related compounds have shown that certain nonpsychoactive cannabinoids can alleviate pain through mechanisms that involve cannabinoid receptors and potentially other targets, such as the vanilloid TRPV1 receptor. This highlights the therapeutic potential of cannabinoid receptor modulators in pain management (Costa et al., 2004).
Safety and Hazards
“Methyl N-Cbz-piperidine-3-carboxylate” may cause irritation to the eyes, skin, and respiratory tract . Appropriate personal protective equipment, such as safety glasses, gloves, and protective masks, should be worn when handling it . It should be operated in a well-ventilated area and avoid inhalation and contact . During storage, it should be placed in a cool, dry place, away from sources of ignition and oxidants .
Mecanismo De Acción
Mode of Action
It is known to be used as an important intermediate in organic synthesis . It is also used in organic synthesis reactions for the removal of protective groups and extraction separation .
Action Environment
Methyl N-Cbz-piperidine-3-carboxylate is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as light, temperature, and the presence of oxidizing agents.
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPWAQRLLZBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
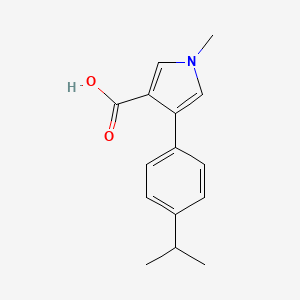
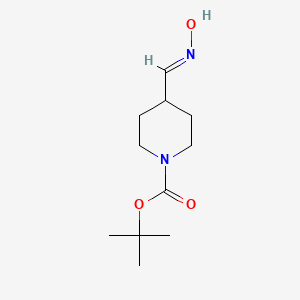
![2-Azabicyclo[2.2.1]heptan-3-one,4,7,7-trimethyl-,(1R)-(9CI)](/img/no-structure.png)

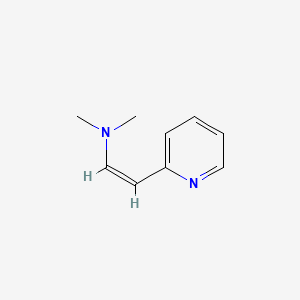
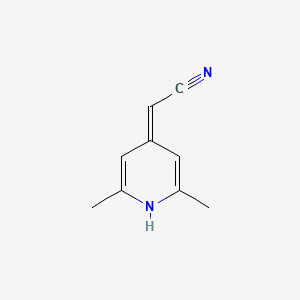
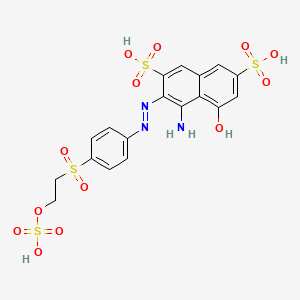

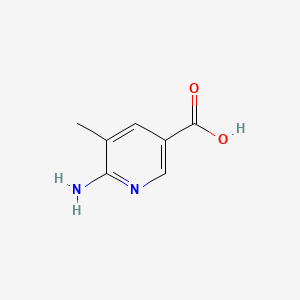

![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)
